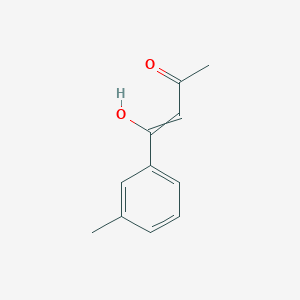

4-Hydroxy-4-(3-methylphenyl)but-3-en-2-one

Description

Structure

3D Structure

Properties

CAS No. |

648415-83-2 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

4-hydroxy-4-(3-methylphenyl)but-3-en-2-one |

InChI |

InChI=1S/C11H12O2/c1-8-4-3-5-10(6-8)11(13)7-9(2)12/h3-7,13H,1-2H3 |

InChI Key |

IDDZKRLCCJIGCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=CC(=O)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 4 Hydroxy 4 3 Methylphenyl but 3 En 2 One

Historical and Classical Synthetic Routes to the 4-Hydroxy-4-(3-methylphenyl)but-3-en-2-one Core

The foundational methods for constructing the this compound structure are rooted in well-established organic reactions, primarily focusing on carbon-carbon bond formation through condensation reactions.

Condensation Reactions in the Formation of Enone and β-Hydroxy Ketone Systems

The most classical and direct approach to the synthesis of β-hydroxy ketones and their corresponding α,β-unsaturated ketones (enones) is the Aldol (B89426) condensation reaction. This reaction is a cornerstone of carbon-carbon bond formation. In the context of this compound, this involves a crossed or mixed Aldol condensation between 3-methylbenzaldehyde and acetone.

The reaction can be catalyzed by either a base or an acid. libretexts.orglibretexts.org

Base-Catalyzed Aldol Condensation: In the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), a proton is abstracted from the α-carbon of acetone to form a nucleophilic enolate ion. youtube.com This enolate then attacks the electrophilic carbonyl carbon of 3-methylbenzaldehyde. Subsequent protonation of the resulting alkoxide yields the β-hydroxy ketone, 4-hydroxy-4-(3-methylphenyl)butan-2-one. youtube.com

Acid-Catalyzed Aldol Condensation: Under acidic conditions, the acetone first tautomerizes to its enol form. The carbonyl oxygen of 3-methylbenzaldehyde is protonated, increasing its electrophilicity. The enol then attacks the activated carbonyl, leading to the β-hydroxy ketone after deprotonation. libretexts.orglibretexts.org

Often, the initial β-hydroxy ketone product can undergo a subsequent dehydration or elimination reaction, especially with heating, to form the more stable, conjugated α,β-unsaturated ketone. libretexts.orglibretexts.org This elimination of a water molecule is facilitated by the acidity of the α-hydrogen and the stability of the resulting conjugated system, yielding 4-(3-methylphenyl)but-3-en-2-one. The target compound, this compound, represents the enol tautomer of a diketone, which can be formed under specific reaction conditions. nih.gov

Precursor-Based Syntheses and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is based on the Aldol condensation reaction.

The primary disconnection is made at the C3-C4 bond, which is the bond formed during the condensation. This leads back to two key precursors:

3-Methylbenzaldehyde: This provides the aromatic ring and the carbon backbone for the C4 position.

Acetone: This serves as the enolate precursor, providing the carbonyl group and the C1, C2, and C3 atoms.

This analysis confirms that the Aldol condensation is the most direct and classical synthetic pathway to the core structure of the target molecule.

Modern Catalytic Strategies in the Preparation of this compound

While classical methods are effective, modern organic synthesis has focused on developing more efficient, selective, and environmentally benign catalytic strategies.

Organocatalytic Asymmetric Synthesis of β-Hydroxy Ketones

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. A significant advancement in Aldol reactions has been the development of asymmetric organocatalysis to produce chiral, enantiomerically enriched β-hydroxy ketones. nih.gov The amino acid L-proline and its derivatives have emerged as highly effective catalysts for these transformations. nih.govnih.govsemanticscholar.org

In a typical reaction, L-proline catalyzes the direct asymmetric Aldol reaction between a ketone and an aldehyde. nih.gov This approach can be carried out in aqueous media and often results in high chemical yields and excellent enantioselectivities (up to 94% ee). nih.gov The use of such catalysts could be applied to the reaction between acetone and 3-methylbenzaldehyde to afford a chiral version of the β-hydroxy ketone precursor.

| Catalyst System | Reactants | Typical Yield | Enantiomeric Excess (ee) | Reference |

| L-proline | p-Nitrobenzaldehyde, Acetone | High | Not specified | semanticscholar.org |

| Chiral prolinamides / Zinc triflate | Aldehydes, Cyclohexanone | up to 98% | up to 94% | nih.gov |

| 9-amino-9-deoxy-epi-cinchonine / TFA | Protected hydroxyacetone, α-keto esters | High | Excellent | acs.orgacs.org |

Metal-Catalyzed Transformations and Cross-Coupling Methodologies

Transition metal catalysis offers powerful and versatile methods for constructing molecular frameworks. While direct metal-catalyzed Aldol-type reactions exist, other strategies can also be envisioned for synthesizing the target compound's core structure.

Michael-Type Addition: A chromium(III) chloride-catalyzed Michael-type addition of water to an α,β-unsaturated ketone (in this case, 4-(3-methylphenyl)but-3-en-2-one) could yield the corresponding β-hydroxyl ketone. organic-chemistry.org This represents an alternative route where the enone is synthesized first, followed by hydration.

Dehydrogenation Reactions: Palladium-catalyzed dehydrogenation of a saturated ketone, 4-(3-methylphenyl)butan-2-one, could be employed to introduce the double bond, forming the corresponding enone. organic-chemistry.org This method uses molecular oxygen as the oxidant and provides a direct route to α,β-unsaturated carbonyl compounds. organic-chemistry.org

Oxidative Annulation: Ruthenium(II) catalysts have been used for the synthesis of substituted furans via oxidative annulation, highlighting the power of metals to construct heterocyclic systems from related starting materials. Although not a direct synthesis of the target, it showcases modern metal-catalyzed approaches to complex oxygen-containing molecules. researchgate.net

These metal-catalyzed methods provide alternative synthetic pathways that can offer advantages in terms of substrate scope, efficiency, and reaction conditions compared to classical routes.

Biocatalytic Approaches and Enzymatic Synthesis

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. For the synthesis of hydroxy ketones, several biocatalytic strategies have been developed. researchgate.netnih.govacs.org

Aldolases and Lyases: Enzymes such as type II aldolases can mimic the Aldol reaction to form β-hydroxy ketones with high stereoselectivity. nih.gov Thiamine diphosphate-dependent lyases (ThDP-lyases) are particularly effective in catalyzing the formation of α-hydroxy ketones from aldehydes, a related class of valuable building blocks. nih.govacs.org

Whole-Cell Biotransformations: Microorganisms like yeast can be used as whole-cell biocatalysts. nih.gov For instance, yeasts can perform the enantioselective reduction of a carbonyl group in a β-hydroxy keto derivative. nih.gov A chemo- and biocatalytic cascade approach can be employed where a chemical catalyst first produces the racemic hydroxy ketone, which is then selectively reduced by a biocatalyst like Rhodotorula rubra. nih.gov

Redox Processes: Whole-cell redox processes can be used to produce enantiopure α-hydroxy ketones through the reduction of diketones or the selective oxidation of vicinal diols. nih.govacs.org

These biocatalytic methods are attractive due to their high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. researchgate.net

| Biocatalytic Method | Enzyme/Organism Class | Transformation | Key Feature | Reference |

| Chemo-enzymatic Cascade | Yeasts (Rhodotorula rubra) | Bioreduction of β-hydroxy ketones | Stereoselective reduction of carbonyl group | nih.gov |

| Umpolung Carboligation | ThDP-dependent lyases | Aldehyde carboligation | Forms enantiopure α-hydroxy ketones | nih.govacs.org |

| Whole-cell Redox | Microorganisms | Reduction of diketones/Oxidation of diols | High yields and enantiomeric excesses | nih.govacs.org |

Sustainable and Green Chemistry Methodologies Applied to this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to minimize environmental impact. rjpn.org These principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. The synthesis of chalcones and their precursors, such as this compound, has been a fertile ground for the application of these sustainable methodologies. propulsiontechjournal.comnih.gov

Traditional organic syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the reduction or elimination of these solvents. rjpn.org For the synthesis of compounds like this compound via aldol condensation, several solvent-free and aqueous-based methods have been developed.

Solvent-Free Reactions: One prominent solvent-free method is grinding or mechanochemistry. propulsiontechjournal.com In this technique, the solid reactants (3-methylbenzaldehyde and a solid source of acetone or its enolate) are mixed with a solid base catalyst (e.g., NaOH, KOH) and ground together. propulsiontechjournal.comuoregon.edu This method avoids the need for a solvent, reduces reaction times, and often leads to high yields with simple work-up procedures. propulsiontechjournal.com The reaction can also be performed by simply mixing the liquid aldehyde with acetone and a catalytic amount of base, which liquefy upon mixing due to melting point depression. uoregon.edu

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. While organic reactants often have low solubility in water, the use of surfactants to create micellar media can overcome this limitation. semanticscholar.org For instance, the aldol reaction between p-nitrobenzaldehyde and acetone has been successfully carried out in an aqueous solution of cetyl trimethyl ammonium bromide (CTAB) using L-proline as a catalyst. semanticscholar.org This approach allows the organic substrates to be solubilized within the micelles, facilitating the reaction in a predominantly aqueous environment. semanticscholar.org

| Method | Catalyst | Conditions | Advantages |

| Grinding (Solvent-Free) | Solid NaOH or KOH | Room Temperature, Grinding | High yield, short reaction time, no solvent waste. propulsiontechjournal.com |

| Aqueous Micellar Media | L-Proline / CTAB | Room Temperature | Eliminates organic solvents, environmentally benign. semanticscholar.org |

| Ultrasonic Irradiation | Dilute NaOH | Room Temperature | Reduced reaction time, lower activation energy. propulsiontechjournal.com |

| Microwave Irradiation | Base or Acid Catalyst | Elevated Temperature | Drastically reduced reaction times, often higher yields. frontiersin.orgscielo.org.bo |

The data in this table is based on general green synthesis methodologies for aldol and chalcone (B49325) syntheses and is applicable to the target compound.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product.

The aldol addition reaction, which produces β-hydroxy ketones like this compound, is a highly atom-economical process. uoregon.edu

Reaction: 3-methylbenzaldehyde + Acetone → 4-Hydroxy-4-(3-methylphenyl)butan-2-one

In this addition reaction, all the atoms from the reactants are incorporated into the desired product. Therefore, the theoretical atom economy is 100%. uoregon.edu The subsequent dehydration to the α,β-unsaturated ketone involves the loss of a water molecule, which slightly reduces the atom economy but remains high. uoregon.edu

Strategies for Waste Minimization:

Use of Catalysts: Employing catalytic amounts of acid or base instead of stoichiometric quantities is crucial. uoregon.edu This minimizes waste as the catalyst is not consumed in the reaction.

Process Simplification: Solvent-free methods like grinding not only eliminate solvent waste but also simplify the purification process, often yielding a solid product that can be purified by simple washing or recrystallization, thereby reducing the use of chromatography solvents. propulsiontechjournal.com

Energy Efficiency: Utilizing methods like microwave or ultrasonic irradiation can significantly reduce reaction times from hours to minutes, leading to substantial energy savings compared to conventional heating methods. frontiersin.org

Synthesis of Structurally Modified Analogues and Derivatives of this compound

The structural framework of this compound offers multiple sites for modification, allowing for the synthesis of a diverse library of analogues and derivatives. These modifications can be targeted at the hydroxyl group, the aromatic ring, or the butenone backbone. mdpi.comnih.gov

The secondary hydroxyl group is a key functionality for derivatization. Standard reactions for alcohols can be applied to introduce a variety of new functional groups, which can alter the compound's physicochemical properties. nih.gov

Esterification: The hydroxyl group can be converted into an ester by reacting it with acyl chlorides or anhydrides in the presence of a base. libretexts.org This is a common strategy to create prodrugs or modify biological activity.

Etherification: Formation of ethers can be achieved through reactions like the Williamson ether synthesis. This modification can significantly impact properties such as solubility and metabolic stability.

Oxidation: Oxidation of the secondary alcohol would yield a 1,3-diketone, a versatile synthetic intermediate.

Reduction: Stereoselective reduction of the adjacent ketone can lead to the formation of 1,3-diols, which are important structural motifs in many natural products. acs.orgacs.org

| Derivatization Reaction | Reagent Example | Functional Group Formed |

| Acylation/Esterification | Benzoyl chloride, Acetic anhydride | Ester (-OCOR') |

| Alkylation/Etherification | Methyl iodide, Benzyl bromide | Ether (-OR') |

| Silylation | Trimethylsilyl chloride (TMSCl) | Silyl Ether (-OSiR'3) |

| Oxidation | Chromium-based reagents, Dess-Martin periodinane | Ketone (forms a 1,3-diketone) |

This table presents general derivatization methods applicable to β-hydroxy ketones. nih.govlibretexts.org

The aromatic ring originating from 3-methylbenzaldehyde is a prime target for introducing structural diversity. This can be achieved either by starting with a differently substituted benzaldehyde (B42025) in the initial aldol condensation or by performing electrophilic aromatic substitution on the pre-formed molecule. mdpi.comfrontiersin.org

Varying the Benzaldehyde Precursor: The most straightforward approach is to use a range of substituted benzaldehydes in the condensation reaction with acetone. This allows for the introduction of various electron-donating or electron-withdrawing groups at different positions on the aromatic ring. mdpi.comresearchgate.net For example, using 3,4-dimethylbenzaldehyde or 3-methoxybenzaldehyde would yield analogues with different substitution patterns.

Electrophilic Aromatic Substitution: Standard reactions such as nitration, halogenation, or Friedel-Crafts acylation can be performed on the aromatic ring, although the reaction conditions must be chosen carefully to avoid side reactions with the hydroxyl and ketone functionalities.

| Substituent Group | Example Starting Aldehyde | Potential Effect |

| Electron-Donating | 3,4-Dimethoxybenzaldehyde | May alter electronic properties and binding interactions. researchgate.net |

| Electron-Withdrawing | 3-Nitrobenzaldehyde | Can influence reactivity and biological activity. mdpi.com |

| Halogen | 3-Chlorobenzaldehyde | Can increase lipophilicity and introduce halogen bonding capabilities. mdpi.com |

| Heterocyclic | Furan-3-carbaldehyde | Introduces a heterocyclic core, significantly changing the molecular scaffold. frontiersin.org |

This table illustrates how varying the initial aldehyde can produce a range of aromatic ring analogues.

The butenone backbone contains several reactive sites: the ketone, the hydroxyl group, and the potential α,β-unsaturation.

Stereochemical Control: The aldol reaction itself can create a chiral center at the carbon bearing the hydroxyl group (C4). Asymmetric aldol reactions, using chiral catalysts (like L-proline) or chiral auxiliaries, can be employed to selectively produce one enantiomer of the β-hydroxy ketone. semanticscholar.orgnih.gov Furthermore, the stereoselective reduction of the ketone at C2 can generate a second stereocenter, leading to syn- or anti-1,3-diols. acs.orgyoutube.com Specific reagents can control the diastereoselectivity of this reduction. For example, catecholborane is known to produce syn-1,3-diols with high selectivity from β-hydroxy ketones. acs.org

Modifications at the α-Carbon: The α-carbon (C3) can be functionalized. For example, α-hydroxylation can be achieved using various oxidizing agents to introduce another hydroxyl group. organic-chemistry.org

Chain Extension/Modification: Instead of acetone, other ketones can be used in the initial condensation to alter the backbone. For example, using butanone would introduce an additional methyl group on the chain. Using a cyclic ketone like cyclohexanone would lead to a completely different bridged ring system. amherst.edu

Mechanistic Investigations of 4 Hydroxy 4 3 Methylphenyl but 3 En 2 One Reactivity

Elucidation of Reaction Pathways and Intermediates in Synthetic Transformations

The synthesis of 4-Hydroxy-4-(3-methylphenyl)but-3-en-2-one is a classic example of a crossed aldol (B89426) condensation. This reaction involves the nucleophilic addition of an enolate to a carbonyl compound, followed by a dehydration step.

Detailed Mechanisms of Aldol Addition and Subsequent Dehydration

The formation of this compound proceeds via a two-stage mechanism: an initial aldol addition followed by dehydration. wikipedia.org This process can be catalyzed by either acid or base.

Base-Catalyzed Mechanism:

Enolate Formation: A base, such as hydroxide ion (OH⁻), abstracts an acidic α-hydrogen from acetone to form a resonance-stabilized enolate ion. This is a crucial step, as the α-hydrogens of ketones are significantly more acidic than typical alkyl C-H bonds due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate. masterorganicchemistry.com

Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of 3-methylbenzaldehyde. This step forms a new carbon-carbon bond and results in an alkoxide intermediate. masterorganicchemistry.com

Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step) to yield the aldol addition product, 4-hydroxy-4-(3-methylphenyl)butan-2-one. wikipedia.org

Dehydration: Under heating or stronger basic conditions, a second α-hydrogen is abstracted, forming another enolate. The resulting anion then eliminates a hydroxide ion, leading to the formation of the conjugated α,β-unsaturated ketone, this compound. This elimination is often driven by the formation of a highly stable conjugated system.

Acid-Catalyzed Mechanism:

Enol Formation: The acetone is first protonated on the carbonyl oxygen by an acid catalyst. A weak base (like water) then removes an α-hydrogen to form a neutral enol. libretexts.org

Nucleophilic Attack: The enol, acting as a nucleophile, attacks the protonated carbonyl of 3-methylbenzaldehyde.

Deprotonation: A subsequent deprotonation step yields the β-hydroxy ketone.

Dehydration: Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). The subsequent removal of an α-hydrogen and elimination of water yields the final α,β-unsaturated ketone.

Stereochemical Outcomes and Transition State Analysis

The aldol addition step creates a new stereocenter at the carbon bearing the hydroxyl group. In the absence of a chiral catalyst or auxiliary, the reaction between acetone (an achiral nucleophile) and 3-methylbenzaldehyde will produce a racemic mixture of (R)- and (S)-4-hydroxy-4-(3-methylphenyl)butan-2-one.

Transition state analysis for aldol reactions often involves Zimmerman-Traube models, particularly for reactions involving substituted enolates. These models help predict the stereochemical outcome by considering the chair-like six-membered ring transition state. However, for the reaction of the simple acetone enolate, these models are less critical as no new stereocenters are formed on the enolate side. The primary stereochemical consideration is the facial selectivity of the attack on the prochiral 3-methylbenzaldehyde carbonyl, which is generally low without chiral control, leading to the racemic product.

Tautomeric Equilibria and Dynamic Chemical Behavior of this compound

The structure of this compound allows for interesting dynamic equilibria, primarily keto-enol tautomerism.

Keto-Enol Tautomerism and its Influence on Reactivity

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. masterorganicchemistry.com For simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to a C=C double bond. libretexts.org However, the final product, an α,β-unsaturated ketone, can also exhibit tautomerism, though the conjugated keto form is generally the most stable.

The intermediate aldol addition product, 4-hydroxy-4-(3-methylphenyl)butan-2-one, exists in equilibrium with its enol tautomer. This keto-enol tautomerism is essential for both the acid- and base-catalyzed dehydration steps, as it provides the mechanistic pathway for the formation of the C=C double bond. libretexts.orglibretexts.org

The final product, this compound, is itself a ketone but can also, in principle, form an enol. The presence of the conjugated system significantly stabilizes the keto form, making its enol tautomer less favorable.

| Tautomer Type | Favored Form | Reason for Stability |

| Simple Ketone (e.g., Acetone) | Keto Form | C=O bond is stronger than C=C bond. libretexts.org |

| β-Dicarbonyl Compound | Enol Form | Stabilized by conjugation and intramolecular hydrogen bonding. youtube.com |

| α,β-Unsaturated Ketone | Keto Form | Extended conjugation provides significant stability. |

Intramolecular Hydrogen Bonding and Conformational Dynamics

In the aldol addition product, 4-hydroxy-4-(3-methylphenyl)butan-2-one, intramolecular hydrogen bonding can occur between the hydroxyl group and the carbonyl oxygen. This interaction can influence the molecule's preferred conformation, leading to a pseudo-cyclic arrangement. This type of hydrogen bonding is known to stabilize the enol form in related β-dicarbonyl compounds. youtube.com

Reactivity Profiling and Electrophilic/Nucleophilic Characteristics

The reactivity of this compound is dictated by the conjugated enone system. This system possesses two electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.org

Electrophilic Sites:

Carbonyl Carbon (C2): This site is susceptible to direct nucleophilic attack (a 1,2-addition). Hard nucleophiles, such as organolithium reagents, tend to attack this position. quimicaorganica.org

β-Carbon (C4): This site is susceptible to conjugate addition (a 1,4-addition or Michael addition). Softer nucleophiles, such as amines, cyanides, and organocuprates, preferentially attack this carbon. quimicaorganica.orgpressbooks.pub The attack at the β-carbon is favored because it leads to a resonance-stabilized enolate intermediate. pressbooks.pub

Nucleophilic Characteristics:

The molecule itself is not strongly nucleophilic. However, under basic conditions, deprotonation of the enolic hydroxyl group would form an enolate, which is a potent nucleophile. This enolate could then react with various electrophiles.

| Reagent Type | Site of Attack | Type of Addition |

| Hard Nucleophiles (e.g., R-Li) | Carbonyl Carbon | 1,2-Addition quimicaorganica.org |

| Soft Nucleophiles (e.g., R₂CuLi, CN⁻) | β-Carbon | 1,4-Conjugate Addition quimicaorganica.orgpressbooks.pub |

| Strong Bases | Enolic Proton | Deprotonation to form enolate |

Stability and Degradation Pathways Under Various Chemical Conditions

Comprehensive searches for detailed research findings on the stability and degradation pathways of the specific chemical compound this compound did not yield specific results. The available scientific literature focuses on structurally related but distinct compounds.

While information exists for similar molecules, such as those with different substitution patterns on the phenyl ring or variations in the butenone side chain, this data cannot be directly extrapolated to accurately describe the behavior of this compound. The precise location of the methyl group at the 3-position of the phenyl ring, in conjunction with the hydroxy and ketone functionalities of the butene chain, will uniquely influence the compound's electronic and steric properties, and consequently its reactivity, stability, and degradation mechanisms.

Therefore, a scientifically rigorous account of the stability and degradation of this compound under various chemical conditions cannot be provided at this time due to the absence of specific experimental data in the public domain.

After a comprehensive search for scholarly articles and spectroscopic data, it has been determined that specific, detailed research findings and experimental data for the compound This compound are not available in the public scientific literature accessible through the conducted searches.

To generate the thorough, informative, and scientifically accurate content required by the detailed outline, specific experimental results from methodologies such as 2D NMR, Variable Temperature NMR, IR/Raman spectroscopy, and Mass Spectrometry for this exact molecule are necessary.

The search yielded data for numerous related compounds, including isomers with different substitution patterns on the phenyl ring (e.g., 4-hydroxy or 4-methoxy) and analogues lacking the hydroxyl or methyl groups. However, per the strict instructions to focus solely on "this compound" and not introduce information outside this explicit scope, the data for these related molecules cannot be used to accurately describe the subject compound.

Without citable, peer-reviewed data on the advanced spectroscopic and diffraction methodologies for this compound, it is not possible to construct the requested article while adhering to the required standards of scientific accuracy and strict adherence to the provided outline. An article generated without this specific data would be speculative and not based on the "detailed research findings" mandated by the instructions.

Therefore, the requested article cannot be generated at this time.

Advanced Spectroscopic and Diffraction Methodologies for Research on 4 Hydroxy 4 3 Methylphenyl but 3 En 2 One

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry for Precise Mass Determination

No published data exists detailing the precise mass determination of 4-Hydroxy-4-(3-methylphenyl)but-3-en-2-one using high-resolution mass spectrometry.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

There are no available studies that have utilized tandem mass spectrometry (MS/MS) to analyze the structural fragments of this compound.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Information regarding the solid-state structure and intermolecular interactions of this compound determined by X-ray crystallography is not present in the scientific literature.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

No research has been published on the use of single-crystal X-ray diffraction to determine the absolute configuration and perform conformational analysis of this compound.

Co-crystallization Studies and Crystal Engineering

There are no documented co-crystallization studies or crystal engineering research involving this compound.

Lack of Publicly Available Research Data for this compound

The investigation did not yield any specific data related to the mechanistic biological and molecular interactions of this compound. Consequently, it is not possible to provide information on its molecular targets, ligand-receptor binding mechanisms, or its effects on cellular pathways and signaling networks as outlined in the requested article structure.

Mechanistic Biological and Molecular Interaction Studies of 4 Hydroxy 4 3 Methylphenyl but 3 En 2 One

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity Based on Molecular Mechanisms

The exploration of the structure-activity relationships (SAR) of 4-hydroxy-4-(3-methylphenyl)but-3-en-2-one and its analogs is crucial for understanding the molecular features that govern their biological activities. Although direct SAR studies on this specific compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally similar compounds, such as chalcones (1,3-diphenyl-2-propen-1-ones), which share the α,β-unsaturated ketone system. These studies provide a framework for predicting how modifications to the chemical structure of this compound could influence its biological potency and selectivity.

Rational Design Principles for Enhanced Target Specificity

The rational design of analogs of this compound with enhanced target specificity often involves modifying the substitution pattern on the aromatic ring and the core scaffold. The goal is to optimize interactions with specific biological targets while minimizing off-target effects.

Key principles for enhancing target specificity, based on studies of related chalcone (B49325) derivatives, include:

Modification of the Phenyl Ring Substituents: The position and nature of substituents on the phenyl ring can significantly impact biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, influencing its binding affinity to target proteins. In the case of this compound, the methyl group at the meta position of the phenyl ring is a key feature. Altering its position (to ortho or para) or replacing it with other groups (e.g., methoxy, halogen) would likely modulate the compound's activity. Studies on chalcone derivatives have shown that substituents on the B-ring (corresponding to the 3-methylphenyl group in the target compound) can be systematically changed to improve potency and selectivity. nih.gov

Alteration of the Enone Linker: The α,β-unsaturated ketone system is a critical pharmacophore in many biologically active chalcones and related compounds. Modifications to this linker, such as saturation of the double bond or its replacement with a heterocyclic ring, can affect the molecule's conformational flexibility and its ability to act as a Michael acceptor, which is often important for covalent interactions with target proteins.

Introduction of Heterocyclic Moieties: Replacing the phenyl ring with various heterocyclic rings (e.g., pyridine, thiophene (B33073), furan) is a common strategy in drug design to improve solubility, metabolic stability, and target interactions. For example, the incorporation of nitrogen-containing heterocycles into chalcone analogs has been explored to enhance their anticancer activity. researchgate.net

The rational design process often employs computational methods, such as molecular docking, to predict how structural changes will affect the binding of the compound to a specific target. nih.gov This allows for the prioritization of the synthesis of compounds with the highest predicted activity and specificity.

Exploration of Pharmacophore Models and Bioisosteric Replacements

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For compounds like this compound, a pharmacophore model would likely include features such as a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the carbonyl oxygen), an aromatic ring, and a hydrophobic center (the methyl group).

Once a pharmacophore model is established, it can be used to guide the design of new analogs through bioisosteric replacements. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. The goal of bioisosteric replacement is to improve the potency, selectivity, or pharmacokinetic properties of a lead compound. nih.gov

Examples of potential bioisosteric replacements for key functional groups in this compound, based on general principles of medicinal chemistry and studies on related compounds, could include:

Hydroxyl Group: The hydroxyl group can be a site of metabolic modification. Its replacement with a bioisostere such as an amino group, a thiol group, or even a fluorine atom could alter the compound's metabolic stability and hydrogen bonding capacity.

Methyl Group: The methyl group could be replaced with other small alkyl groups, a trifluoromethyl group to alter electronic properties, or a halogen to introduce new interactions.

Carbonyl Group: The carbonyl group is often crucial for activity, but in some cases, it can be replaced by other hydrogen bond acceptors like a sulfonyl group.

Phenyl Ring: The phenyl ring can be replaced by various five- or six-membered aromatic or heteroaromatic rings to explore different spatial and electronic requirements of the target binding site.

Enone Double Bond: The double bond of the enone system can be replaced with a thiophene ring, which can act as a bioisostere, potentially improving the compound's pharmacokinetic profile. researchgate.net

A study on antibacterial chalcones highlighted the successful bioisosteric replacement of the 4'-hydroxy group with a carboxy group, which resulted in a more potent and soluble compound. nih.gov This demonstrates the potential of bioisosteric replacement to significantly improve the properties of a lead compound.

Mechanistic Studies on In Vitro Biological Activities (e.g., antimicrobial, anti-inflammatory, antioxidant)

While specific mechanistic studies on this compound are limited, the biological activities of structurally related chalcones have been extensively investigated, providing a basis for inferring its potential mechanisms of action.

Antimicrobial Activity:

Chalcone derivatives have been reported to exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi. The proposed mechanisms of action often involve the disruption of microbial cell membranes, inhibition of key microbial enzymes, or interference with microbial nucleic acid synthesis. The α,β-unsaturated ketone moiety is often considered crucial for the antimicrobial activity of chalcones, as it can react with nucleophilic groups in microbial proteins and enzymes via Michael addition.

The following table summarizes the in vitro antimicrobial activity of some chalcone derivatives against various microorganisms, illustrating the potential of this class of compounds.

| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 62.5 |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 125 |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Escherichia coli | 250 |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Pseudomonas aeruginosa | 500 |

| 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one | Staphylococcus aureus | 1.95 |

| 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one | Candida albicans | 3.90 |

Data is illustrative and sourced from studies on chalcone derivatives. gsconlinepress.comnih.gov MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Anti-inflammatory Activity:

The anti-inflammatory properties of chalcones are well-documented and are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. These include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

Furthermore, many chalcone derivatives have been shown to suppress the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. By inhibiting NF-κB, these compounds can reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

The following table presents data on the in vitro anti-inflammatory activity of some flavonoid derivatives, a class of compounds that includes chalcones.

| Compound/Derivative | Assay | Result (IC50 in µM or % inhibition) |

| 2'-methylflavanone | IL-6 production in RAW264.7 cells | Significant reduction |

| 3'-methylflavanone | IL-1β production in RAW264.7 cells | Significant reduction |

| Pyrazole derivative (compound 8a-8f) | COX-2 Inhibition | Good selectivity index (246.8–353.8) |

| Indole derivative (compound 24) | TNF-α and IL-6 release | Dose-dependent inhibition |

Data is illustrative and sourced from studies on flavonoid and other anti-inflammatory compounds. researchgate.netnih.gov IC50 is the half maximal inhibitory concentration.

Antioxidant Activity:

The antioxidant activity of chalcones and related phenolic compounds is primarily due to their ability to scavenge free radicals and chelate metal ions. The presence of hydroxyl groups on the aromatic rings is a key structural feature for antioxidant activity. These hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues.

The α,β-unsaturated carbonyl system can also contribute to the antioxidant activity by delocalizing the unpaired electron of the resulting phenoxyl radical, thus stabilizing it.

Several in vitro assays are used to evaluate the antioxidant potential of compounds, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the reducing power assay, and the superoxide (B77818) radical scavenging assay.

The following table shows the in vitro antioxidant activity of some chalcone derivatives.

| Compound/Derivative | Antioxidant Assay | Result (IC50 in µg/mL) |

| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | DPPH radical scavenging | 8.22 |

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | DPPH radical scavenging | 6.89 |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | DPPH radical scavenging | 3.39 |

| 2'-hydroxy analog of chalcone | Hydrogen peroxide scavenging | IC50 in the range of 25-95 µg/ml |

| Bromo derivatives of chalcone | Nitric oxide scavenging | IC50 in the range of 25-95 µg/ml |

Data is illustrative and sourced from studies on chalcone derivatives. gsconlinepress.comwho.int IC50 is the concentration of the compound that causes 50% inhibition of the radical.

It is important to note that while these studies on related compounds provide valuable insights, dedicated experimental studies on this compound are necessary to confirm its specific biological activities and elucidate its precise mechanisms of action.

Applications and Future Research Directions for 4 Hydroxy 4 3 Methylphenyl but 3 En 2 One

Role as a Synthetic Intermediate and Building Block in Complex Molecular Synthesis

As an organic compound with multiple functional groups, 4-Hydroxy-4-(3-methylphenyl)but-3-en-2-one is a valuable building block in organic synthesis. Enones, such as this compound, are frequently used as intermediates in the creation of more complex molecules, including pharmaceuticals. ontosight.ai

While direct application of this compound in the synthesis of specific natural products is not yet extensively documented, its structural motifs are present in a wide array of natural compounds. For instance, similar 4-hydroxy-2-pyrone structures are widespread in nature as polyketides and exhibit diverse biological activities, making them attractive targets for synthesis. mdpi.com The synthesis of various chalcones, which share a similar structural backbone, often involves the condensation of a substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative. scielo.org.bo This highlights the potential for this compound to serve as a precursor in the synthesis of biologically active molecules.

The enone functionality within this compound presents opportunities for its incorporation into polymers. Enones can participate in polymerization reactions, and the presence of the hydroxyl and methylphenyl groups could impart specific properties to the resulting materials. For example, hydrogen peroxide is used as an initiator in polymerization processes, and its reactions with organic compounds are well-studied. wikipedia.org This suggests that the reactivity of the functional groups in this compound could be harnessed for the development of new polymers with tailored characteristics.

Exploration of Novel Reactivity and Uncharted Mechanistic Pathways

The reactivity of compounds similar to this compound has been a subject of interest. For instance, 4-(p-Tolyl)-3-buten-2-one is known to undergo the Reformatsky reaction to produce β-hydroxy esters. chemicalbook.com The investigation of this compound could unveil new reaction pathways and mechanisms. The presence of both a hydroxyl group and an enone system allows for a range of potential transformations, including cyclizations, additions, and rearrangements, which could lead to the discovery of novel chemical reactions.

Conceptual Advances and Theoretical Implications Derived from this compound Research

The study of molecules like this compound can provide valuable insights into fundamental chemical principles. Theoretical studies on related compounds, such as (Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one, have focused on their molecular geometry, including the planarity of the molecule and the dihedral angles between different functional groups. nih.gov Similar computational and crystallographic studies on this compound could enhance the understanding of structure-property relationships and the influence of the methylphenyl group on the compound's reactivity and physical properties.

Integration into Multi-component Reaction Architectures

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. The diverse functionality of this compound makes it an ideal candidate for designing novel MCRs. Its ability to act as both a nucleophile (via the hydroxyl group) and an electrophile (at the β-carbon of the enone) allows for its participation in various reaction cascades, potentially leading to the rapid assembly of complex molecular scaffolds.

Outlook on Interdisciplinary Research Avenues and Collaborative Opportunities

The potential applications of this compound and its derivatives span multiple scientific disciplines. In medicinal chemistry, its structural similarity to biologically active chalcones and pyrones suggests its potential as a lead compound for drug discovery. mdpi.comscielo.org.bo In materials science, its polymerizable nature could be exploited for the creation of new functional materials. wikipedia.org This necessitates a collaborative approach, bringing together synthetic chemists, computational chemists, pharmacologists, and materials scientists to fully explore the potential of this versatile chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.